(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
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Overview
Description
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. For (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride, one common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Thiadiazole derivatives are investigated for their potential use as anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: A closely related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to its specific arrangement of functional groups, which can lead to distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
(2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLTMLONIGHAV-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NSN=C1C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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